molecular formula C23H24O B12526216 1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene CAS No. 835596-58-2

1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene

Cat. No.: B12526216
CAS No.: 835596-58-2
M. Wt: 316.4 g/mol
InChI Key: BKISAHWAEFHHMK-UHFFFAOYSA-N
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Description

1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene is a complex organic compound characterized by its unique structure, which includes a but-2-yn-1-yl group and a hepta-1,3-diene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the But-2-yn-1-yl Group: This step involves the reaction of an appropriate alkyne with a suitable halide under basic conditions to form the but-2-yn-1-yl group.

    Introduction of the Hepta-1,3-diene Moiety: This step involves the formation of the hepta-1,3-diene moiety through a series of reactions, including aldol condensation and subsequent dehydration.

    Coupling of the Two Moieties: The final step involves the coupling of the but-2-yn-1-yl group with the hepta-1,3-diene moiety under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne and diene moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alkenes.

Scientific Research Applications

1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

835596-58-2

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

(1-but-2-ynoxy-2-phenylhepta-4,6-dien-2-yl)benzene

InChI

InChI=1S/C23H24O/c1-3-5-13-18-23(20-24-19-6-4-2,21-14-9-7-10-15-21)22-16-11-8-12-17-22/h3,5,7-17H,1,18-20H2,2H3

InChI Key

BKISAHWAEFHHMK-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCC(CC=CC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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